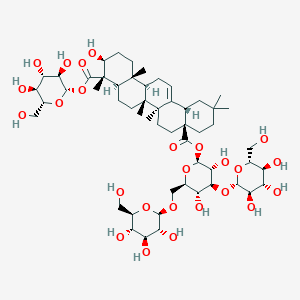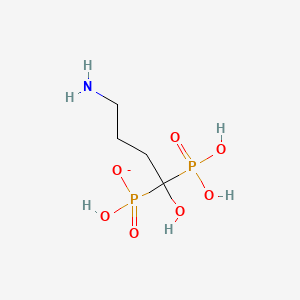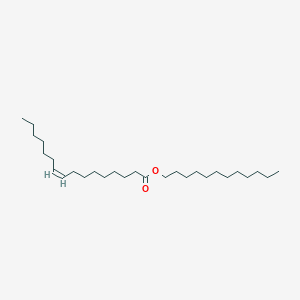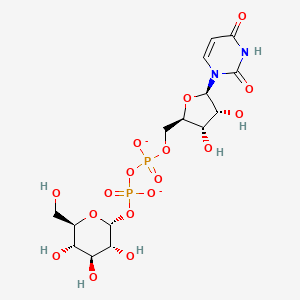
Megacerotonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Megacerotonic acid is a natural product found in Megaceros flagellaris with data available.
Applications De Recherche Scientifique
Asymmetric Total Syntheses
Megacerotonic acid, a natural α-benzylidene-γ-butyrolactone product, has been synthesized asymmetrically from commercially available materials. A notable step in this synthesis is the dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) of racemic α,δ-diketo-β-aryl esters, crucial for establishing the absolute stereochemistry of megacerotonic acid. This process illustrates the compound's potential in advancing synthetic organic chemistry and drug development (S. W. Krabbe & Jeffrey S. Johnson, 2015).
Biophotonics and Drug Delivery Research
Although megacerotonic acid is not directly mentioned, it's important to note the relevance of biophotonics in drug delivery research, a field that could potentially involve compounds like megacerotonic acid. Multiphoton tomography and femtosecond laser nanoprocessing tools are used to study drug interactions with tissue cells, highlighting the potential for advanced drug delivery systems and in vivo imaging (K. König et al., 2011).
Molecular Evolutionary Genetics Analysis
In the broader context of scientific research, tools like MEGA (Molecular Evolutionary Genetics Analysis) play a crucial role in analyzing genetic data, which is vital for understanding the genetic properties and potential therapeutic applications of compounds like megacerotonic acid (Sudhir Kumar et al., 2016).
Propriétés
Formule moléculaire |
C18H14O7 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(2R,3R,4Z)-3-(3,4-dihydroxyphenyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C18H14O7/c19-11-4-1-9(2-5-11)7-12-15(16(17(22)23)25-18(12)24)10-3-6-13(20)14(21)8-10/h1-8,15-16,19-21H,(H,22,23)/b12-7-/t15-,16-/m1/s1 |
Clé InChI |
ARPWMKRUUOTSGU-BXCZJDEJSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/[C@H]([C@@H](OC2=O)C(=O)O)C3=CC(=C(C=C3)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=C2C(C(OC2=O)C(=O)O)C3=CC(=C(C=C3)O)O)O |
Synonymes |
megacerotonic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene;hydrochloride](/img/structure/B1258683.png)



